Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)-
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Overview
Description
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- is a complex organic compound with a unique structure that combines urea with indole and cyclopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the cyclopentyl group. The final step involves the formation of the urea linkage. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives and indole-containing molecules. Examples are:
- Urea, N-(2,6-dimethylphenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Urea, N-(2,6-diisopropylphenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclohexyl)methyl)-
Uniqueness
What sets Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
145131-22-2 |
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Molecular Formula |
C29H39N3O |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-ethylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C29H39N3O/c1-6-32-18-25(24-12-7-8-15-26(24)32)29(16-9-10-17-29)19-30-28(33)31-27-22(20(2)3)13-11-14-23(27)21(4)5/h7-8,11-15,18,20-21H,6,9-10,16-17,19H2,1-5H3,(H2,30,31,33) |
InChI Key |
OLMZJQYGURXANK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C3(CCCC3)CNC(=O)NC4=C(C=CC=C4C(C)C)C(C)C |
Origin of Product |
United States |
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